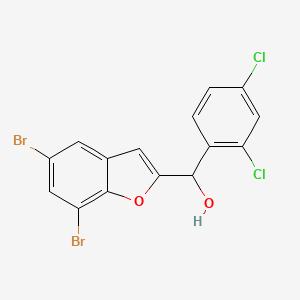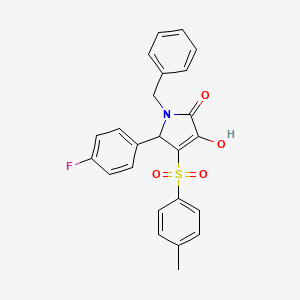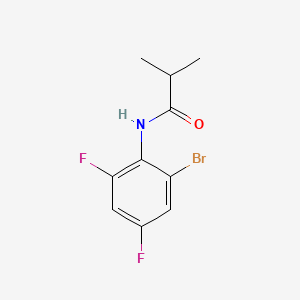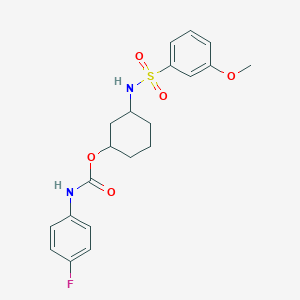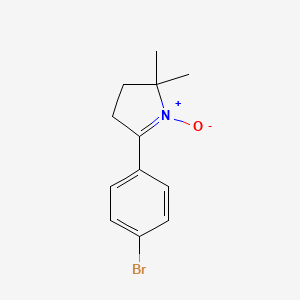![molecular formula C22H17ClF3N7O B2983611 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 923515-14-4](/img/structure/B2983611.png)
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring, a piperazine ring, and a phenyl ring. It’s part of a class of compounds known as fused pyridine derivatives, which are of increasing interest in drug design and medicinal chemistry .
科学的研究の応用
Antiviral Activity
The triazolopyrimidine core is structurally similar to certain triazole-containing compounds known for their antiviral properties . This suggests that our compound could potentially be explored as an antiviral agent. For instance, triazole derivatives have been shown to be effective against a variety of DNA and RNA viruses, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The presence of the chlorophenyl group might also contribute to the compound’s ability to interact with viral enzymes, thereby inhibiting viral replication.
Anticancer Properties
Compounds with a triazolopyrimidine scaffold have been investigated for their anticancer activities . The electron-withdrawing trifluoromethyl group could enhance the compound’s ability to bind to cancer cell receptors or enzymes, potentially leading to the inhibition of cancer cell growth. The piperazine moiety could further modulate the compound’s pharmacokinetic properties, making it a candidate for cancer therapy research.
Green Chemistry Applications
The synthesis of triazole derivatives can be achieved through green chemistry approaches, such as mechanochemistry, which minimizes the use of harmful solvents and reduces waste . This compound could serve as a model for developing environmentally friendly synthetic routes in pharmaceutical chemistry, contributing to sustainable practices in drug development.
Antimicrobial Effects
Triazole compounds have been reported to possess antimicrobial properties, which could be applicable to our compound as well . Its structural features might allow it to target bacterial enzymes or cell walls, leading to potential use in treating bacterial infections.
Enzyme Inhibition
The triazolopyrimidine and piperazine rings are common motifs in enzyme inhibitors . This compound could be investigated for its ability to inhibit enzymes that are crucial for the survival of pathogens or cancer cells, thereby serving as a lead compound in the development of new therapeutic agents.
Pharmacophore in Medicinal Chemistry
The compound’s structure contains multiple pharmacophoric elements that are important in drug design . It could be used as a scaffold for the development of new drugs with optimized properties, such as increased potency, selectivity, and better pharmacokinetic profiles.
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds can reversibly bind to their targets and directly affect protein levels . This could potentially lead to inhibition of certain cellular processes, such as proliferation and cell cycle progression .
Biochemical Pathways
Similar compounds have been found to inhibit the proliferation, cell cycle at the s phase, and epithelial-mesenchymal transition (emt) progression in certain cancer cell lines . This suggests that this compound may also interact with pathways related to cell growth and differentiation.
Result of Action
Similar compounds have shown good antitumor activities against certain cancer cell lines . This suggests that this compound may also have potential antitumor effects.
特性
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N7O/c23-14-5-7-15(8-6-14)33-20-18(29-30-33)19(27-13-28-20)31-9-11-32(12-10-31)21(34)16-3-1-2-4-17(16)22(24,25)26/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMQMDYQDMJROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

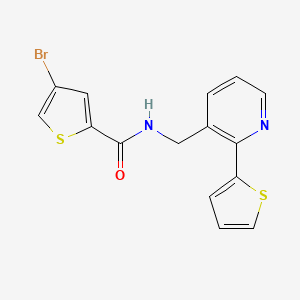
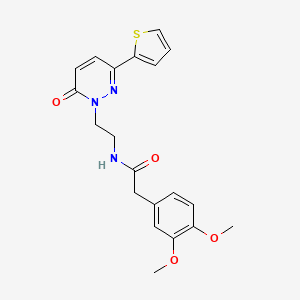
![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2983530.png)

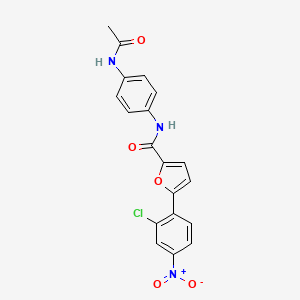
![7-Fluoro-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2983537.png)
![1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2983538.png)
![2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2983539.png)

